molecular formula C9H10INO2 B2538027 Methyl 2-amino-2-(2-iodophenyl)acetate CAS No. 1070773-68-0

Methyl 2-amino-2-(2-iodophenyl)acetate

Cat. No.: B2538027
CAS No.: 1070773-68-0
M. Wt: 291.088
InChI Key: ALRZUJHXMQQCMR-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2-iodophenyl)acetate is an organic compound with the molecular formula C9H10INO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the ortho position and an amino group at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(2-iodophenyl)acetate typically involves the following steps:

    Starting Material: The synthesis begins with 2-iodoaniline.

    Formation of Intermediate: 2-iodoaniline is reacted with glyoxylic acid to form 2-iodophenylglycine.

    Esterification: The intermediate 2-iodophenylglycine is then esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Bulk Reactors: Using large-scale reactors for the initial formation of 2-iodophenylglycine.

    Continuous Flow Systems: Employing continuous flow systems for the esterification step to improve efficiency and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(2-iodophenyl)acetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution Products: Various substituted phenylacetic acid derivatives.

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

Methyl 2-amino-2-(2-iodophenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceutical agents due to its structural similarity to known bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2-iodophenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and amino group play crucial roles in its binding affinity and specificity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through various pathways .

Comparison with Similar Compounds

  • Methyl 2-amino-2-(3-iodophenyl)acetate
  • Methyl 2-amino-2-(4-iodophenyl)acetate
  • Methyl 2-amino-2-(2-bromophenyl)acetate

Comparison:

  • Methyl 2-amino-2-(2-iodophenyl)acetate is unique due to the ortho position of the iodine atom, which influences its reactivity and binding properties.
  • Methyl 2-amino-2-(3-iodophenyl)acetate and Methyl 2-amino-2-(4-iodophenyl)acetate have the iodine atom at the meta and para positions, respectively, leading to different steric and electronic effects.
  • Methyl 2-amino-2-(2-bromophenyl)acetate has a bromine atom instead of iodine, resulting in different reactivity and biological activity due to the smaller size and different electronegativity of bromine compared to iodine .

Properties

IUPAC Name

methyl 2-amino-2-(2-iodophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRZUJHXMQQCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of azido-(2-iodophenyl)-acetic acid methyl ester in THF (100 mL) is added triphenylphosphine (28.5 g, 109 mmol) in portions. The mixture is stirred at RT for 2 h then water (4 mL) is added and is heated to reflux. The solvent is removed under reduced pressure and ether (50 mL) is added followed by 2N HCl until acidic. The aqueous phase is washed with methylene chloride then is concentrated and basified with NaOH/ice until pH 12. The mixture is extracted with methylene chloride (3×200 mL) and the combined organic phases are dried over sodium sulfate. The solvent is removed under reduced pressure to give the title compound.
Name
azido-(2-iodophenyl)-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

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